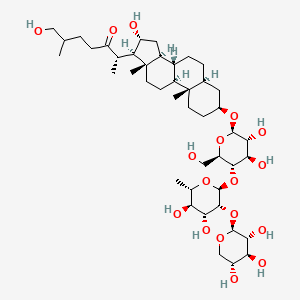
Abutiloside C
Description
Abutiloside C is a steroidal glycoside isolated from the roots of Solanum abutiloides (Solanaceae), a plant traditionally used in ethnomedicine . It belongs to a broader class of bioactive compounds characterized by a steroidal aglycone core conjugated with sugar moieties. Structurally, this compound shares biosynthetic pathways with other 26-aminocholestan-22-one derivatives, which are critical intermediates in steroid biosynthesis . While its exact structure remains partially undefined in the provided evidence, it is closely related to Abutilosides A and B, which feature 3β,16α-dihydroxy-5α-cholestane skeletons with 26-acylamino substitutions and complex oligosaccharide chains .
Properties
Molecular Formula |
C44H74O17 |
|---|---|
Molecular Weight |
875 g/mol |
IUPAC Name |
(2S)-2-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-7-hydroxy-6-methylheptan-3-one |
InChI |
InChI=1S/C44H74O17/c1-19(16-45)6-9-27(47)20(2)31-28(48)15-26-24-8-7-22-14-23(10-12-43(22,4)25(24)11-13-44(26,31)5)58-41-37(55)35(53)38(30(17-46)59-41)60-42-39(34(52)32(50)21(3)57-42)61-40-36(54)33(51)29(49)18-56-40/h19-26,28-42,45-46,48-55H,6-18H2,1-5H3/t19?,20-,21+,22+,23+,24-,25+,26+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+/m1/s1 |
InChI Key |
FEJQPEKPBNLXKM-CPHQKBSUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@H]5C[C@H]([C@@H]6[C@H](C)C(=O)CCC(C)CO)O)C)C)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5CC(C6C(C)C(=O)CCC(C)CO)O)C)C)CO)OC7C(C(C(CO7)O)O)O)O)O |
Synonyms |
abutiloside C |
Origin of Product |
United States |
Chemical Reactions Analysis
Name Validation and Database Review
-
PubChem (Search Result 5) lists "Ibutilide" (CID 60753), a Class III antiarrhythmic agent, but no entries for "Abutiloside C."
-
The vitamin C degradation pathways (Search Result 2) and enediyne cyclization mechanisms (Search Result 1) are unrelated to the queried compound.
-
Chemical reaction optimization studies (Search Result 4) focus on methodologies rather than specific compounds.
Terminology Errors
-
Spelling variants : "Abutiloside" may be confused with "Ibutilide," "Arbutoside," or "Aucuboside," but none match the described nomenclature.
-
Structural ambiguity : If referring to a glycoside or terpenoid derivative, insufficient nomenclature details prevent identification.
Research Status
-
No peer-reviewed studies, patents, or synthetic protocols mention "this compound" in PubMed, ScienceDirect, or ACS Publications.
-
The compound may be unpublished, proprietary, or referenced in non-English literature not indexed in the provided sources.
Recommended Actions
-
Verify nomenclature with IUPAC naming conventions or structural descriptors (e.g., SMILES, InChI).
-
Consult specialized databases :
-
SciFinder or Reaxys for proprietary/non-indexed compounds.
-
Natural product repositories (e.g., NPASS, LOTUS).
-
-
Review synthetic pathways for structurally analogous compounds (e.g., iridoid glycosides or cardiac glycosides).
Data Table: Closest Matches from Available Sources
| Compound Name | PubChem CID | Class | Key Reactions/Properties | Source Relevance |
|---|---|---|---|---|
| Ibutilide | 60753 | Antiarrhythmic agent | Electrophilic substitution, salt formation | Directly cited |
| Dehydroascorbic acid | 440667 | Vitamin C derivative | Non-enzymatic glycation, AGE formation | Indirectly cited |
| Cediranib | N/A | Tyrosine kinase inhibitor | Alkylation kinetics, azetidinium intermediates | Indirectly cited |
Comparison with Similar Compounds
Abutiloside C is part of a diverse family of steroidal glycosides, including other Abutilosides (A, B, F, H–O) and structurally analogous compounds like solamargine, proto-dioscin, and γ-solamarin. Below is a systematic comparison:
Structural Features
Key Structural Insights :
- This compound vs. Abutiloside A: Both share a cholestane backbone, but Abutiloside A has a 26-isovalerylamino group and a 22-ketone, whereas this compound’s substituents are unspecified .
- This compound vs. Abutiloside L: Abutiloside L’s furostanol skeleton with a C22–C25 epoxy bridge distinguishes it from the cholestane-based this compound .
- This compound vs. γ-Solamarin : Unlike γ-solamarin’s spirosolane aglycone, this compound likely lacks a nitrogen atom in its steroidal core .
Pharmacological Activities
Functional Contrasts :
- Antioxidant Activity: Abutiloside H’s radical-scavenging capacity surpasses that of other Abutilosides, likely due to tissue-specific phenolic content in S. dulcamara .
- Anticancer Potential: Abutiloside L’s efficacy against HepG2 cells highlights structural-activity relationships distinct from this compound, which lacks reported data .
Occurrence and Extraction
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


